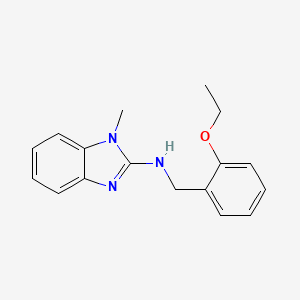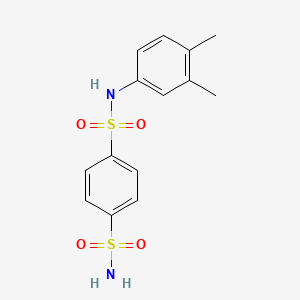
3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate, also known as FPhOCA, is a synthetic compound that belongs to the class of chromone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is not fully understood. However, it has been proposed that this compound exerts its anti-proliferative and anti-inflammatory effects by inhibiting the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE). Moreover, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in inflammatory cells. Additionally, this compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays to study its biological effects. Moreover, this compound has low toxicity and is well-tolerated in animal models. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has significant potential for future research and development. Some possible future directions for this compound include:
1. Investigating the efficacy of this compound in combination with other anti-cancer drugs for the treatment of cancer.
2. Studying the effects of this compound on other inflammatory pathways and its potential use in the treatment of inflammatory diseases.
3. Investigating the effects of this compound on other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS).
4. Developing new formulations of this compound with improved solubility and bioavailability for better therapeutic efficacy.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-proliferative, anti-inflammatory, and neuroprotective effects. This compound has several advantages for lab experiments, but it also has some limitations. Future research on this compound could lead to the development of new therapies for cancer, inflammation, and neurodegenerative disorders.
Métodos De Síntesis
3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate can be synthesized by the condensation reaction between 2-fluorophenol and ethyl acetoacetate, followed by the cyclization reaction with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The yield of this compound obtained from this method is around 60-70%.
Aplicaciones Científicas De Investigación
3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-proliferative and anti-inflammatory effects in cancer cell lines. In addition, this compound has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
[3-(2-fluorophenoxy)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO5/c1-10-18(24-15-6-4-3-5-14(15)19)17(21)13-8-7-12(23-11(2)20)9-16(13)22-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUVPOMABOQPGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)

![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)



acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)


![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5804318.png)
![N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5804330.png)
